REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5].O>[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:7]=2[CH:8]=1 |f:2.3.4.5.6.7.8|
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Name
|
|
Quantity
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22 g
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Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
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Name
|
|
Quantity
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110 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added dropwise to the solution while temperature of the solution
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Type
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CONCENTRATION
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Details
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the concentration in percent by weight of sulfuric acid in the reaction system at 80%
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Type
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CUSTOM
|
Details
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The solution was reacted at 30° C. for 6 hours
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Duration
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6 h
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Type
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ADDITION
|
Details
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was added dropwise to the reaction solution while temperature of the solution
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Type
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TEMPERATURE
|
Details
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was maintained at 30° C.
|
Type
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STIRRING
|
Details
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lower, and the reaction solution was stirred at the same temperature for another 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
The resultant precipitate was collected by filtration
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Type
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CUSTOM
|
Details
|
the obtained crude crystal
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Type
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WASH
|
Details
|
was washed with water
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Type
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ADDITION
|
Details
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The crude crystal was further dispersed in water (1 L)
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Type
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STIRRING
|
Details
|
the dispersion liquid was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
to collect crystal
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Type
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ADDITION
|
Details
|
After the collected crystal was dispersed in acetone (400 mL)
|
Type
|
STIRRING
|
Details
|
the dispersion liquid was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After that, the dispersion liquid was filtered
|
Type
|
FILTRATION
|
Details
|
to filter off insoluble matter
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
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DISTILLATION
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Details
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to distill off an excess amount of acetone
|
Type
|
ADDITION
|
Details
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Subsequently, water (160 mL) was poured into the concentrated filtrate (solution of about 160 mL)
|
Type
|
TEMPERATURE
|
Details
|
This solution was slowly heated up from 56° C. under normal pressure
|
Type
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CONCENTRATION
|
Details
|
to concentrate the solution
|
Type
|
CUSTOM
|
Details
|
Crystal precipitated when temperature of the concentrated solution
|
Type
|
CUSTOM
|
Details
|
became 70 to 80° C
|
Type
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CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
became 90° C
|
Type
|
CUSTOM
|
Details
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The crystal thus precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g | |
YIELD: PERCENTYIELD | 33.6% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |